molecular formula C21H21N3O6S B2971630 N-(1,3-dioxoisoindolin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923407-40-3

N-(1,3-dioxoisoindolin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2971630
CAS No.: 923407-40-3
M. Wt: 443.47
InChI Key: KGSYARARGCCGQP-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide (CAS# 923407-40-3) is a synthetic small molecule with a molecular formula of C21H21N3O6S and a molecular weight of 443.47 g/mol . Its structure integrates a piperidine-4-carboxamide core linked to a 1,3-dioxoisoindolin-4-yl group and a 4-methoxybenzenesulfonyl moiety. This specific molecular architecture makes it a valuable chemical probe for research applications, particularly in medicinal chemistry and chemical biology. The 1,3-dioxoisoindolinyl (phthalimide) group is a recognized structural motif in the design of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that target proteins for degradation . While the specific research applications for this exact compound are not fully detailed in public scientific literature, its structural features suggest potential as a building block for the synthesis of novel bioactive molecules or as a starting point for the development of targeted protein degraders. Researchers can leverage this compound to explore new chemical space in drug discovery campaigns. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-30-14-5-7-15(8-6-14)31(28,29)24-11-9-13(10-12-24)19(25)22-17-4-2-3-16-18(17)21(27)23-20(16)26/h2-8,13H,9-12H2,1H3,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSYARARGCCGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the isoindolinone core. This can be achieved through a condensation reaction between an appropriate aniline derivative and a keto acid

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions might use hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows for the exploration of interactions with biological macromolecules.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound could be used in the production of advanced materials or as a component in chemical processes requiring specific reactivity.

Mechanism of Action

The mechanism by which N-(1,3-dioxoisoindolin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved would depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-(1,3-Dioxoisoindolin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide (Target) C₂₅H₂₃N₃O₆S (inferred) ~509.5 (calc.) 1,3-Dioxoisoindolin-4-yl, 4-methoxyphenylsulfonyl Phthalimide-like dioxoisoindolin group; may enhance solubility or bioactivity.
1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide C₂₅H₂₆N₂O₅S 466.55 4-Phenoxyphenyl, 4-methoxyphenylsulfonyl Higher lipophilicity due to phenoxy group; used in medicinal chemistry studies .
1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide C₂₀H₂₀ClN₃O₃S₂ 450.0 4-Chlorobenzenesulfonyl, benzothiazolyl Benzothiazole moiety may confer kinase or antimicrobial activity .
Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) C₂₉H₃₂N₂O₈S₂ (approx.) ~632.7 Bis-sulfonyl groups, methoxy substituents CB2 receptor-selective ligand; demonstrates sulfonyl groups' role in receptor binding .

Functional and Pharmacological Insights

  • Target Compound vs. Sch225336 : Sch225336’s bis-sulfonyl design enables high CB2 receptor affinity, whereas the target compound’s single sulfonyl group and dioxoisoindolin substituent suggest divergent receptor interactions. The dioxoisoindolin group may mimic cyclic amide scaffolds seen in protease inhibitors or anti-inflammatory agents .
  • Target Compound vs. However, the phenoxy analog’s higher molecular weight (466.55 vs. ~509.5) may enhance membrane permeability .
  • Target Compound vs. 1-(4-Chlorobenzenesulfonyl)-N-(benzothiazolyl)piperidine-4-carboxamide : The benzothiazole group in the latter compound introduces heterocyclic rigidity, which could enhance target specificity compared to the target’s flexible dioxoisoindolin group .

Research Findings and Implications

  • Sulfonyl Group Impact : Sulfonyl modifications, as seen in all compared compounds, improve metabolic stability by resisting cytochrome P450 oxidation. The 4-methoxy substitution in the target compound may further reduce hepatic clearance .
  • Dioxoisoindolin vs. Phthalimide: The 1,3-dioxoisoindolin group shares similarity with phthalimide derivatives, which are known for antiangiogenic and immunomodulatory effects.
  • SAR Trends: Larger aromatic substituents (e.g., phenoxyphenyl) correlate with increased lipophilicity and receptor affinity, while heterocycles (e.g., benzothiazole) enhance target engagement through π-π stacking or hydrogen bonding .

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : 366.41 g/mol

This structure features a piperidine ring, a sulfonamide group, and an isoindoline moiety, which are known to enhance biological activity through various mechanisms.

Research has indicated that compounds similar to this compound may exhibit their biological effects through several pathways:

  • Enzyme Inhibition : The sulfonamide group is often associated with enzyme inhibition properties, particularly in acetylcholinesterase (AChE) and urease inhibition. Studies have shown that derivatives of piperidine can effectively inhibit these enzymes, which are crucial in various physiological processes .
  • Antibacterial Activity : Compounds with similar structures have demonstrated antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Anticancer Potential : The isoindoline structure has been linked to anticancer activity. Research indicates that such compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies and Experimental Data

Several studies have explored the biological activity of compounds related to this compound:

Study Biological Activity Findings
Study 1AChE InhibitionCompounds showed IC50 values as low as 2.14 µM against AChE, indicating strong inhibitory potential .
Study 2Antibacterial ActivityModerate to strong activity against Salmonella typhi and Bacillus subtilis was reported .
Study 3Anticancer ActivityInduced apoptosis in various cancer cell lines; specific mechanisms were linked to the modulation of p53 signaling pathways .

Pharmacological Applications

Based on its biological activities, this compound holds potential in several therapeutic areas:

  • Neurological Disorders : Due to its AChE inhibitory effects, it may be beneficial in treating conditions like Alzheimer's disease.
  • Infectious Diseases : Its antibacterial properties suggest potential use in developing new antibiotics.
  • Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.

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